molecular formula C20H17N3O2 B5884785 N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide

N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide

Cat. No.: B5884785
M. Wt: 331.4 g/mol
InChI Key: PRUUATSTWGAHOX-UHFFFAOYSA-N
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Description

N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. This core is synthesized through a cyclization reaction involving a substituted pyridine and an appropriate aldehyde or ketone. The furan-2-carboxamide moiety is then introduced through a coupling reaction, often using reagents such as furan-2-carboxylic acid and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives.

Scientific Research Applications

N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a sedative and hypnotic agent.

    Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.

Uniqueness

N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-13-5-8-15(9-6-13)18-19(22-20(24)16-4-3-11-25-16)23-12-14(2)7-10-17(23)21-18/h3-12H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUUATSTWGAHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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